molecular formula C19H20FN5O B5665624 N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide

N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide

Cat. No. B5665624
M. Wt: 353.4 g/mol
InChI Key: JMCXWQKKSMOKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that contain the 1H-1,2,4-triazole ring, a common feature in molecules exhibiting various biological activities. The specific structure of this compound suggests potential for unique interactions due to its triazole core and substituted phenyl groups.

Synthesis Analysis

The synthesis of related triazole compounds typically involves regioselective synthesis methods such as the Fries rearrangement or cyclization reactions. Microwave-assisted synthesis under catalyst- and solvent-free conditions can be applied for efficiency and environmental considerations (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using X-ray crystallography, which provides insights into the intermolecular interactions and energy frameworks that influence the compound's stability and reactivity (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c20-16-9-5-4-8-14(16)15(13-6-2-1-3-7-13)12-18(26)22-11-10-17-23-19(21)25-24-17/h1-9,15H,10-12H2,(H,22,26)(H3,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCXWQKKSMOKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCC2=NC(=NN2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.